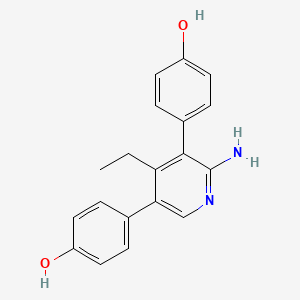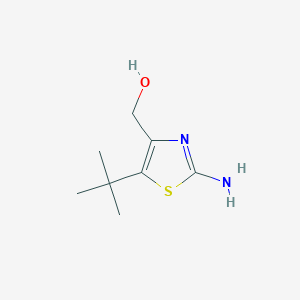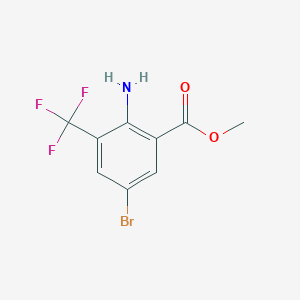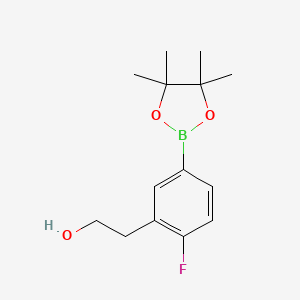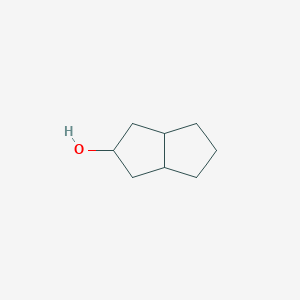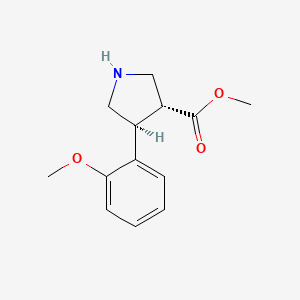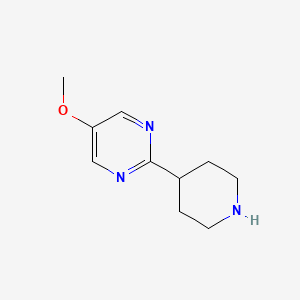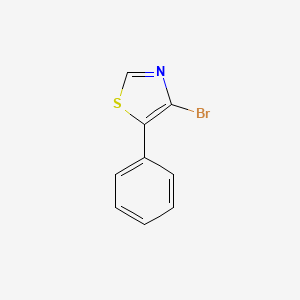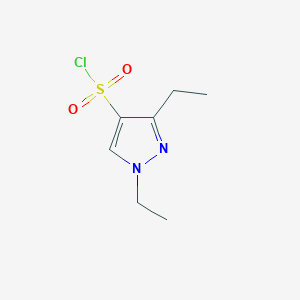
1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClN2O2S. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . The sulfonyl chloride group attached to the pyrazole ring makes this compound particularly reactive and useful in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through the sulfonation of 1,3-diethylpyrazole using chlorosulfonic acid (ClSO3H). The reaction typically involves adding chlorosulfonic acid to the pyrazole compound under controlled conditions to form the sulfonyl chloride derivative . The reaction is highly exothermic and requires careful temperature control, usually conducted at temperatures ranging from -20°C to 0°C in a solvent like chloroform (CHCl3) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Solvents: Common solvents include chloroform, dichloromethane, and acetonitrile.
Catalysts: In some cases, catalysts such as triethylamine or pyridine are used to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives depending on the nucleophile used .
科学的研究の応用
1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form various derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but with methyl groups instead of ethyl groups.
1,3-Diethyl-1H-pyrazole-5-sulfonyl chloride: Similar but with the sulfonyl chloride group attached at the 5-position instead of the 4-position.
Uniqueness
1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. The presence of ethyl groups instead of methyl groups can also affect its physical and chemical properties, making it distinct from similar compounds .
特性
分子式 |
C7H11ClN2O2S |
|---|---|
分子量 |
222.69 g/mol |
IUPAC名 |
1,3-diethylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-3-6-7(13(8,11)12)5-10(4-2)9-6/h5H,3-4H2,1-2H3 |
InChIキー |
HCBFCFZSIJPDNY-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C=C1S(=O)(=O)Cl)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)
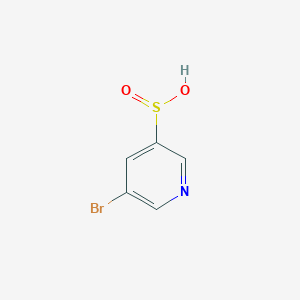
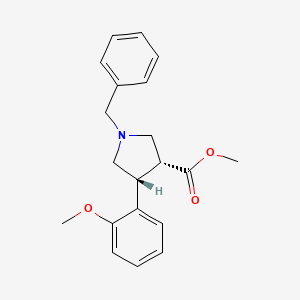
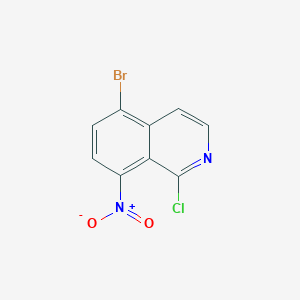
![Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12963659.png)
